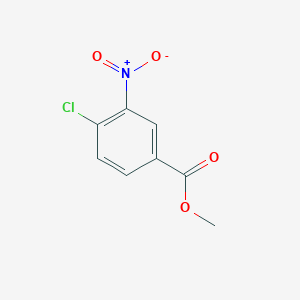
Diethanolamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to diethanolamine often involves reactions with palladium chloride and diethanolamine, yielding complex structures such as trans-dichlorobis(diethanolamine-N)palladium(II). This process highlights the versatility of DEA in forming coordination complexes with metals, which can be crucial for further chemical transformations and applications in material science and catalysis (Petrović et al., 2006).
Molecular Structure Analysis
The molecular structure of diethanolamine-related compounds has been extensively studied. For instance, the aforementioned trans-dichlorobis(diethanolamine-N)palladium(II) complex demonstrates how DEA acts as a ligand, coordinating with palladium through nitrogen and oxygen atoms. The compound's structure, determined by X-ray crystallography, reveals an almost ideal square-planar arrangement around the palladium ion, illustrating the influence of DEA's molecular structure on the geometry of the complexes it forms (Petrović et al., 2006).
Chemical Reactions and Properties
DEA and its derivatives participate in a variety of chemical reactions. The DEA-based dendrimers, for example, undergo reactions such as diazotation, Michael addition, and Williamson etherification, showcasing the compound's reactivity towards forming complex and functionally diverse materials (Didehban et al., 2009).
Physical Properties Analysis
The physical properties of DEA and its derivatives, such as solubility, viscosity, and phase behavior, are crucial for their application in various fields. Studies on protic ionic liquids derived from DEA, for instance, reveal good CO2 solubility and absorption performance, which could be beneficial for carbon capture technologies (Lu et al., 2015).
Chemical Properties Analysis
DEA's chemical properties, including its ability to form hydrogen bonds and its reactivity towards carbon dioxide, make it an interesting subject for research. Its use as a buffer in alkaline phosphatase assays, for example, not only demonstrates its buffering capabilities but also its role in chromogenic reactions, highlighting the compound's versatility in biochemical applications (Sun et al., 2018).
Applications De Recherche Scientifique
-
Cosmetics and Personal Care Products
- Diethanolamine (DEA) is commonly used in cosmetic products . It is a precursor of N-nitrosodiethanolamine (NDELA), an animal carcinogen .
- A gas chromatographic (GC) method was developed for determining DEA in fatty acid diethanolamides . Methanolic solutions of the amides were analyzed by GC with flame ionization detection .
- In a survey of commercial fatty acid diethanolamides, DEA was found at levels ranging from 1.1 to 14.0% .
-
Chemical Synthesis
-
Biological Activity
-
Surfactant and Corrosion Inhibitor
-
Polymerization Reactions
-
Synthesis of Heterocycles, Crown Ethers, Mannich Bases, and Ionic Liquids
-
Corrosion Inhibitor for Reinforced Concrete
-
Gas Treatment
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOFJZWUDZJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884752 | |
| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethanolamine hydrochloride | |
CAS RN |
14426-21-2 | |
| Record name | Diethanolamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(hydroxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHANOLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI45OUW092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)








![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
